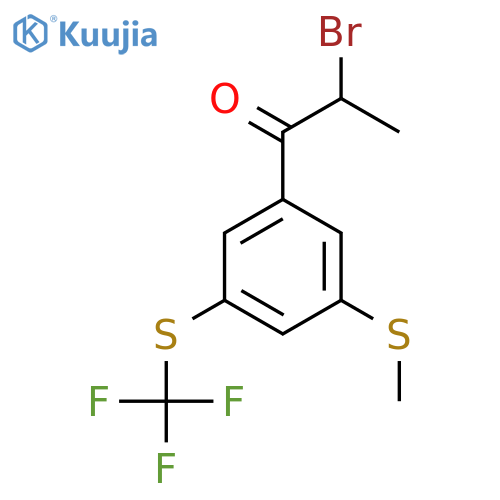Cas no 1806650-38-3 (2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one)

1806650-38-3 structure
商品名:2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one
CAS番号:1806650-38-3
MF:C11H10BrF3OS2
メガワット:359.225710391998
CID:4971731
2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one
-
- インチ: 1S/C11H10BrF3OS2/c1-6(12)10(16)7-3-8(17-2)5-9(4-7)18-11(13,14)15/h3-6H,1-2H3
- InChIKey: ZVPAMOVZJOROQB-UHFFFAOYSA-N
- ほほえんだ: BrC(C)C(C1C=C(C=C(C=1)SC(F)(F)F)SC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 299
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 67.7
2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013024078-1g |
2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one |
1806650-38-3 | 97% | 1g |
1,460.20 USD | 2021-06-24 |
2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one 関連文献
-
1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
1806650-38-3 (2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one) 関連製品
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
